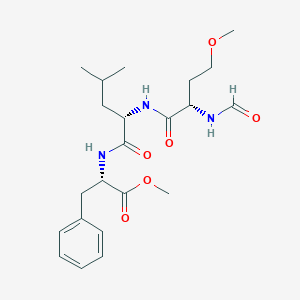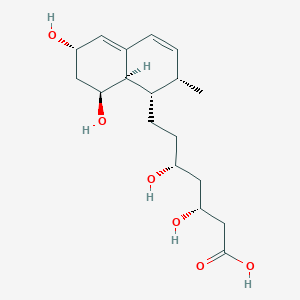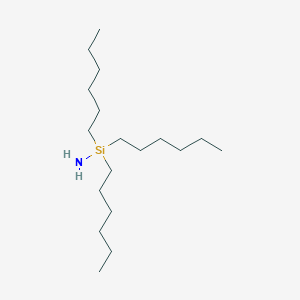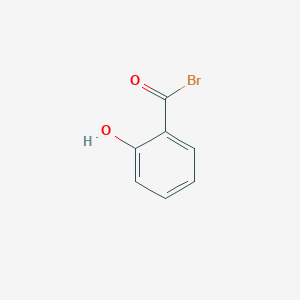
Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester (fMLF-Met) is a synthetic peptide that is commonly used in scientific research. This peptide is a derivative of the natural peptide fMLF, which is produced by bacteria during infection and acts as a chemoattractant for immune cells. fMLF-Met is used to study the mechanism of action of fMLF and its effects on immune cells.
Mécanisme D'action
FMLF-Met acts as a chemoattractant for immune cells, specifically neutrophils and monocytes. This peptide binds to the formyl peptide receptor (FPR) on the surface of immune cells, which triggers a signaling cascade that leads to cell migration and activation. Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester also stimulates the production of reactive oxygen species (ROS) and cytokines, which play a role in the immune response.
Effets Biochimiques Et Physiologiques
FMLF-Met has been shown to have several biochemical and physiological effects on immune cells. This peptide stimulates the migration and activation of neutrophils and monocytes, which are important immune cells in the defense against bacterial infections. Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester also stimulates the production of ROS and cytokines, which contribute to the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
FMLF-Met has several advantages for lab experiments. This peptide is easy to synthesize using SPPS and is readily available from commercial sources. Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester is also stable and can be stored for long periods of time. However, one limitation of Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester is its specificity for FPR, which may limit its use in studying other chemoattractants.
Orientations Futures
There are several future directions for the use of Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester in scientific research. One direction is the development of new therapies for infectious diseases based on the mechanism of action of fMLF. Another direction is the study of the role of fMLF in other physiological processes, such as wound healing and tissue repair. Additionally, the use of Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester in combination with other chemoattractants may provide new insights into the regulation of immune cell migration and activation.
Méthodes De Synthèse
FMLF-Met can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
FMLF-Met is commonly used in scientific research to study the mechanism of action of fMLF and its effects on immune cells. This peptide is used to stimulate immune cells in vitro and to study the resulting cellular responses. Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester is also used to study the role of fMLF in bacterial infections and to develop new therapies for infectious diseases.
Propriétés
Numéro CAS |
153586-91-5 |
|---|---|
Nom du produit |
Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester |
Formule moléculaire |
C22H33N3O6 |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methoxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H33N3O6/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-30-3)21(28)25-19(22(29)31-4)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1 |
Clé InChI |
RBCDFJJTHFLFNO-FHWLQOOXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCOC)NC=O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCOC)NC=O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCOC)NC=O |
Séquence |
XLF |
Synonymes |
FMHLPO For-Hse(Me)-Leu-Phe-OMe formyl-methylhomoseryl-leucyl-phenylalanine methyl ester HCO-Hse(Me)-Leu-Phe-OMe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)






![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)




![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
